molecular formula C11H16ClN3O2 B2686622 N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride CAS No. 2243512-36-7

N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride

Cat. No.: B2686622
CAS No.: 2243512-36-7
M. Wt: 257.72
InChI Key: AFAMHWNSJUSEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride” is a chemical compound. It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Efficient Synthesis of Novel Compounds : A study detailed an efficient synthesis process for novel pyridopyrimidines and piperidine-carboxamides derivatives, highlighting their potential utility in medicinal chemistry due to their structural diversity and possible biological activities (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).

  • Development of Rho Kinase Inhibitors : Another study described the scalable and facile synthesis of a novel Rho kinase inhibitor, showcasing the application of piperidine-carboxamide derivatives in the treatment of central nervous system disorders (Daiyan Wei et al., 2016).

  • Antagonist Interaction with CB1 Cannabinoid Receptor : Research into the molecular interaction of a piperidine-carboxamide antagonist with the CB1 cannabinoid receptor provided insights into the structural requirements for receptor binding and antagonistic activity, demonstrating the relevance of such compounds in receptor-ligand studies (J. Shim et al., 2002).

  • Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents : A synthesis and evaluation study of heterocyclic carboxamides, including those with pyridine and piperidine moieties, revealed their potential as antipsychotic agents, highlighting the versatility of such compounds in drug discovery (M. H. Norman et al., 1996).

  • Photocatalytic Degradation Studies : A study on the TiO2 photocatalytic degradation of pyridine in water emphasized the environmental applications of understanding the reactivity of pyridine-containing compounds, relevant to the detoxification of hazardous chemicals (C. Maillard-Dupuy et al., 1994).

Properties

IUPAC Name

N-(6-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c15-10-2-1-9(7-13-10)14-11(16)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2,(H,13,15)(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMHWNSJUSEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CNC(=O)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.